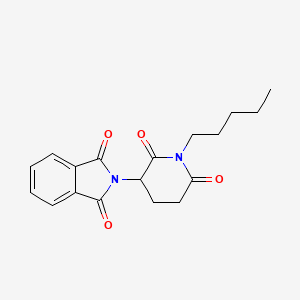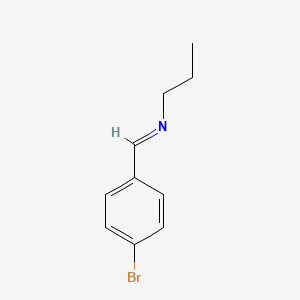
p-Bromobenzylidene-propyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Bromobenzylidene-propyl-amine: is an organic compound with the molecular formula C₁₀H₁₂BrN. It is characterized by the presence of a bromine atom attached to a benzylidene group, which is further connected to a propyl-amine chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Bromobenzylidene-propyl-amine typically involves the bromination of benzylic compounds followed by the introduction of the propyl-amine group. One common method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) to brominate the benzylic position. The resulting brominated intermediate is then reacted with propyl-amine under suitable conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: p-Bromobenzylidene-propyl-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imine derivatives.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Propyl-amine:
Catalysts: Various catalysts, such as acids or bases, may be used to facilitate specific reactions.
Major Products Formed:
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
Imine Derivatives: Formed through condensation reactions with aldehydes or ketones.
Applications De Recherche Scientifique
Chemistry: p-Bromobenzylidene-propyl-amine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, this compound derivatives have been explored for their potential biological activities, including antitumor and antimicrobial properties . These compounds are studied for their ability to interact with biological targets and pathways.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties .
Mécanisme D'action
The mechanism of action of p-Bromobenzylidene-propyl-amine involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target molecule .
Comparaison Avec Des Composés Similaires
p-Chlorobenzylidene-propyl-amine: Similar structure but with a chlorine atom instead of bromine.
p-Fluorobenzylidene-propyl-amine: Contains a fluorine atom
Propriétés
Numéro CAS |
54979-13-4 |
|---|---|
Formule moléculaire |
C10H12BrN |
Poids moléculaire |
226.11 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-N-propylmethanimine |
InChI |
InChI=1S/C10H12BrN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h3-6,8H,2,7H2,1H3 |
Clé InChI |
DAKVGMUXIVYXHK-UHFFFAOYSA-N |
SMILES canonique |
CCCN=CC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






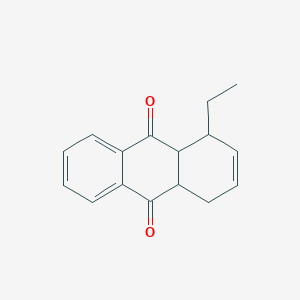
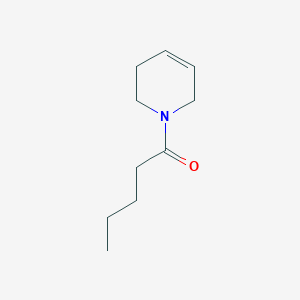
![2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene](/img/structure/B14646455.png)
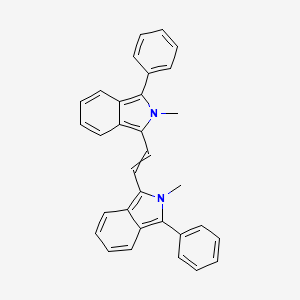
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris[tris(2-methylpropyl)stannane]](/img/structure/B14646468.png)
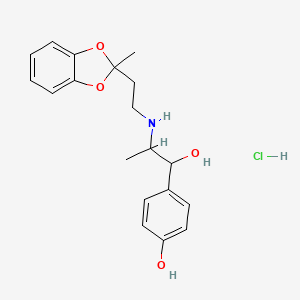
![1-[(Dodecanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14646477.png)
![2-[(1H-Indol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14646490.png)

